Diethyl malonimidate dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst Precursor:

DMDH serves as a precursor for the synthesis of several types of catalysts, including:

- Rhenium cyanobis(oxazoline) oxo complexes: These complexes are employed as enantioselective reduction catalysts, meaning they can promote chemical reactions while favoring the formation of a specific stereoisomer (a molecule with the same chemical formula but a different arrangement of atoms in space) [].

- Chiral bis(oxazoline)-copper complexes: These complexes are immobilized on solid supports and used as reusable catalysts for asymmetric Diels-Alder cycloadditions, a reaction that forms specific types of cyclic molecules [].

- Nonracemic bis(oxazoline)ruthenium p-cymene complexes and their silica-supported analogs: These complexes act as catalysts for the enantioselective transfer hydrogenation of ketones to secondary alcohols, a reaction that converts a ketone functional group (C=O) to a secondary alcohol (C-OH) [].

Synthesis of Chiral Compounds:

DMDH can be utilized as a building block in the synthesis of various chiral compounds, which are molecules that exist in two non-superimposable mirror image forms. These chiral compounds are crucial in various fields, including pharmaceuticals and materials science, due to their unique properties.

Research on Biological Processes:

DMDH has been employed in research studies investigating various biological processes, such as its potential role in enzyme inhibition and cell signaling pathways. However, it is crucial to note that these applications are still under investigation, and further research is needed to fully understand the compound's effects in biological systems [].

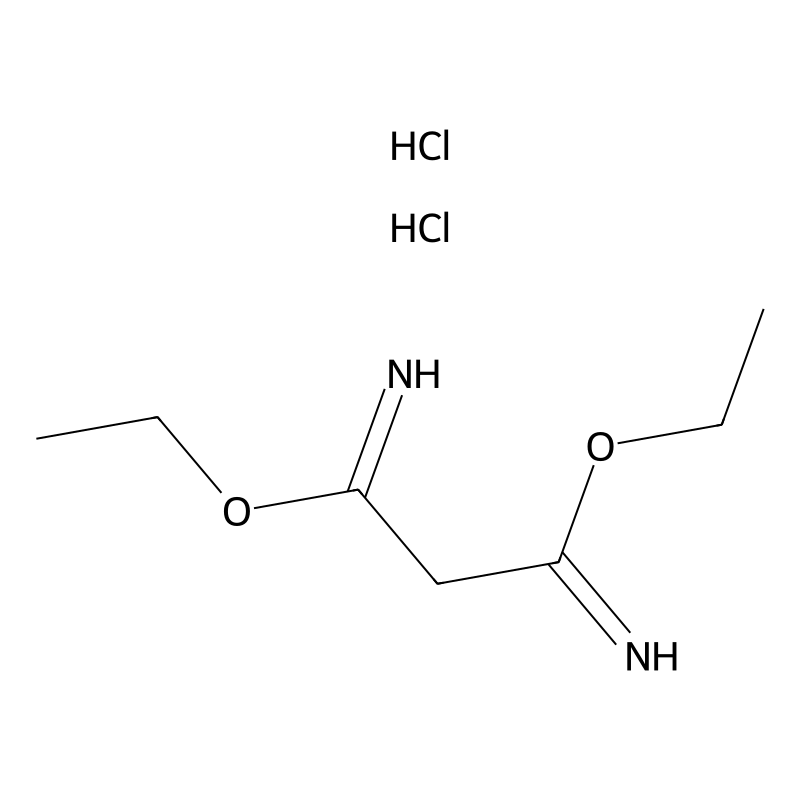

DEMDH is a white, crystalline solid with the chemical formula C7H16Cl2N2O2 and a molecular weight of 231.12 g/mol []. It is the dihydrochloride salt of diethyl malonimidate, a bifunctional imidoester. The imide group (C=N-C=O) provides electrophilic character, while the ester groups (C=O-C2H5) can act as nucleophiles, making DEMDH a versatile building block for various organic transformations [].

Molecular Structure Analysis

DEMDH possesses a unique structure with two key features:

Imide Group

The central imide group (C=N-C=O) is responsible for the electrophilic character of the molecule. This imide is flanked by two ester groups, influencing its reactivity.

Ester Groups

The two ethyl ester groups (C=O-C2H5) contribute nucleophilic character. They can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.

The presence of both electrophilic and nucleophilic functionalities within the same molecule allows DEMDH to act as a bifunctional reagent in organic synthesis [].

Chemical Reactions Analysis

DEMDH participates in various chemical reactions, including:

- Synthesis of Heterocycles: DEMDH is a crucial building block for synthesizing diverse heterocyclic compounds, including pyridines, pyrimidines, and pyrroles. The imide group condenses with various nucleophiles, followed by cyclization to form the heterocyclic ring.

For example, the reaction of DEMDH with ammonia (NH3) leads to the formation of ethyl malondiamidate hydrochloride, a precursor to pyrimidine derivatives.

C7H16Cl2N2O2 (DEMDH) + 2 NH3 -> C9H20N4O2•2HCl + 2 C2H5OH- Alkylation Reactions: The ester groups in DEMDH can undergo alkylation reactions with various alkylating agents, leading to the introduction of new functionalities.

Physical And Chemical Properties Analysis

- Melting Point: 126-130 °C []

- Boiling Point: Decomposes before boiling []

- Solubility: Soluble in water, methanol, ethanol, and dimethylformamide []

- Stability: Hygroscopic (absorbs moisture from the air) []

Mechanism of Action (Not Applicable)

DEMDH does not have a known mechanism of action in biological systems. It primarily functions as a chemical reagent in organic synthesis.

- Esterification: The compound can react with alcohols to form esters, facilitating the attachment of various functional groups to biomolecules.

- Nucleophilic Substitution: The imidoester can undergo nucleophilic attack by amines or thiols, leading to the formation of stable amide or thioester bonds.

- Crosslinking: It can be used to crosslink proteins or peptides, enhancing their stability and functionality for various applications in biochemistry and molecular biology .

Diethyl malonimidate dihydrochloride exhibits biological activity primarily through its ability to modify proteins and peptides. This modification can affect protein structure and function, influencing:

- Enzyme Activity: By altering active sites or binding interactions, it can modulate enzymatic functions.

- Receptor Interactions: Modifications can change how proteins interact with their receptors, potentially impacting signaling pathways.

- Cellular Processes: Its use in crosslinking can aid in studying protein-protein interactions and cellular mechanisms .

The synthesis of diethyl malonimidate dihydrochloride typically involves the following steps:

- Starting Materials: Malonic acid or its derivatives are reacted with diethylamine.

- Formation of Imidoester: The reaction is conducted under controlled conditions to yield the imidoester intermediate.

- Hydrochloride Salt Formation: The product is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.

Alternative methods may involve variations in reaction conditions or the use of different solvents to optimize yield and purity .

Diethyl malonimidate dihydrochloride has diverse applications across various fields:

- Bioconjugation: It is widely used for labeling proteins or peptides, facilitating studies on protein function and interaction.

- Drug Development: The compound aids in designing new therapeutic agents by modifying drug molecules for improved efficacy.

- Diagnostics: In clinical settings, it can be employed in assays that require specific protein modifications for detection purposes .

Studies involving diethyl malonimidate dihydrochloride focus on its interactions with various biomolecules:

- Protein Interactions: Research has shown that this compound can effectively modify target proteins, allowing for detailed studies on protein dynamics and interactions.

- Receptor Binding Studies: By altering receptor proteins, it helps elucidate binding affinities and mechanisms of action for different ligands.

- Toxicology Assessments: Investigations into the compound's safety profile have indicated low toxicity levels under controlled conditions .

Several compounds share structural or functional similarities with diethyl malonimidate dihydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl malonate | C₆H₁₄O₄ | Used primarily as a building block in organic synthesis. |

| N,N-Diethylacetamide | C₆H₁₃N | Functions mainly as a solvent; less reactive than diethyl malonimidate. |

| Ethyl carbamate | C₅H₁₁NO₂ | Used in pharmaceuticals; less versatile in protein modification. |

| Diethyl succinate | C₈H₁₄O₄ | Similar esterification properties but lacks bifunctionality. |

Diethyl malonimidate dihydrochloride stands out due to its bifunctional nature, allowing it to participate in diverse

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant